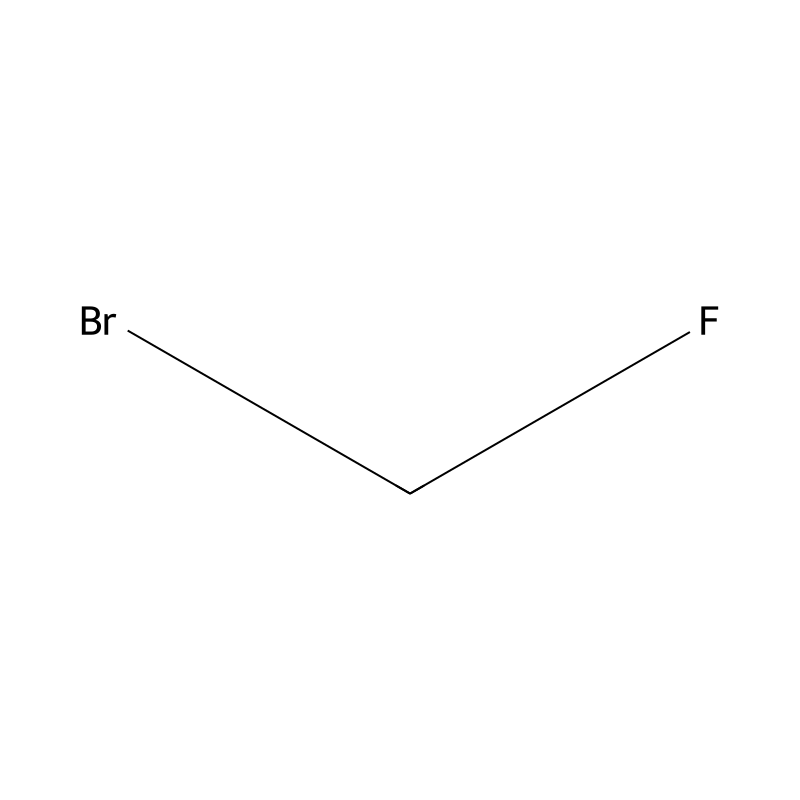

Bromofluoromethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Study of Atmospharic Processes:

Bromofluoromethane (CH₂FBr) is a halocarbon, a class of organic compounds containing halogens (fluorine, chlorine, bromine, or iodine) and carbon. Due to its specific properties, it serves as a valuable tracer in atmospheric research.

- Stratospheric transport: Scientists use bromofluoromethane to study transport processes in the stratosphere, the layer of the Earth's atmosphere above the troposphere. Its unique lifetime, influenced by both photolysis (breakdown by sunlight) and reaction with hydroxyl radicals, allows researchers to track air movement and mixing in this region .

- Ozone depletion research: Bromofluoromethane participates in ozone depletion processes in the stratosphere. Studying its breakdown and interaction with other chemicals helps scientists understand the mechanisms behind ozone depletion and the effectiveness of regulations aimed at protecting the ozone layer .

Laboratory Investigations:

Bromofluoromethane's specific physical and chemical properties make it useful in various laboratory settings, contributing to scientific advancements in different fields.

- Chemical kinetics and reaction mechanisms: Researchers utilize bromofluoromethane to study reaction rates and mechanisms involving other halogenated compounds. Its well-defined reactivity allows scientists to gain insights into the behavior of similar molecules in various chemical processes .

- Material science research: Bromofluoromethane can be employed as a solvent or etching agent in material science research. Its ability to dissolve certain materials and its controlled reactivity can be valuable for studying and manipulating materials at the microscopic level .

Calibration and Reference Standards:

Bromofluoromethane's well-defined spectroscopic properties make it suitable for calibration and reference purposes in analytical chemistry.

- Infrared (IR) spectroscopy: The unique IR spectrum of bromofluoromethane allows its use as a reference standard for calibrating IR spectrometers, ensuring accurate identification and measurement of other compounds in this analytical technique .

- Nuclear magnetic resonance (NMR) spectroscopy: Bromofluoromethane can serve as an internal standard in NMR spectroscopy, providing a reference point for chemical shift measurements of other molecules in the sample [DOI: 10.1021/ac60007a013].

Bromofluoromethane, with the chemical formula , is a halocarbon that belongs to the class of organic compounds containing halogens (fluorine, chlorine, bromine, or iodine) and carbon. It is a colorless gas at room temperature and has a mild ethereal odor. Bromofluoromethane is commercially produced and is not found naturally in the environment. Its tetrahedral molecular structure consists of a central carbon atom bonded to two hydrogen atoms, one bromine atom, and one fluorine atom. The polarity difference between the carbon-fluorine and carbon-bromine bonds results in a slight dipole moment, contributing to its unique chemical properties .

Bromofluoromethane is a flammable liquid/gas []. Inhalation can cause respiratory irritation. Prolonged or repeated exposure may cause damage to the lungs and central nervous system. Due to its ozone depletion potential (0.73), its usage is regulated under the Montreal Protocol [].

Important Safety Precautions:

- Handle in a well-ventilated area using appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators.

- Store in a cool, dry place away from heat and ignition sources.

- Properly dispose of waste according to regulations.

Additionally, bromofluoromethane can decompose at high temperatures, releasing hazardous byproducts like hydrogen fluoride and brominated hydrocarbons .

Several methods exist for synthesizing bromofluoromethane:

- Reactivity with Dihalomethanes: One common approach involves reacting dichloromethane with hydrogen fluoride and bromine at elevated temperatures using a metal catalyst:

- Reductive Debromination: Bromofluoromethane can be synthesized from dibromofluoromethane through reductive debromination using a Swarts reagent or organotin hydrides.

- Hunsdiecker Reaction: It can also be prepared from salts of fluoroacetic acid via a Hunsdiecker-type reaction .

Bromofluoromethane serves multiple purposes in various fields:

- Chemical Synthesis: It is an important intermediate in the production of pharmaceuticals and other chemicals.

- Analytical Chemistry: Its well-defined spectroscopic properties make it suitable for calibration and reference purposes.

- Radiochemistry: The isotopomer containing fluorine-18 is utilized in radiochemical applications .

Bromofluoromethane shares similarities with other halocarbons but has unique characteristics that set it apart. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Dichloromethane | Used as a solvent; less polar than bromofluoromethane | |

| Bromoform | Heavier halocarbon; higher toxicity | |

| Trichloroethylene | Solvent; known carcinogen | |

| Fluorobenzene | Aromatic compound; different reactivity profile |

Bromofluoromethane's unique combination of fluorine and bromine atoms allows it to participate in specific

Early Industrial Production Techniques (Pre-1980s)

Initial synthesis routes for bromofluoromethane relied on halogen-exchange reactions and classical organic transformations. The Hunsdiecker reaction, involving the decarboxylation of fluoroacetic acid salts with bromine, produced CH₂BrF but suffered from low yields (<30%) and side-product formation. Alternative methods included:

- Reductive debromination of dibromofluoromethane using Swarts reagents (e.g., SbF₃), which achieved moderate yields (40–50%) but required toxic intermediates.

- Halogen exchange reactions between dihalomethanes (e.g., CH₂Cl₂) and metal fluorides, though contamination with polyhalogenated byproducts limited scalability.

These methods were largely abandoned due to inefficiency and environmental concerns, particularly after the Montreal Protocol identified bromofluoromethane’s ozone depletion potential (ODP: 0.73).

Catalytic Cracking Approaches Using Metal-Doped Fluoride Catalysts

Post-1980s research focused on catalytic cracking to improve yield and purity. A breakthrough emerged with metal-doped aluminum fluoride (AlF₃) catalysts:

| Catalyst Composition | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Mg-doped AlF₃ (8% Mg) | 250 | 78 | 96 |

| Y-doped AlF₃ (4% Y) | 280 | 82 | 97 |

| Na-doped AlF₃ (1% Na) | 270 | 75 | 97 |

Data adapted from CN103755518A.

The process involves cracking 1,1,2,2-tetrafluoroethyl methyl ether into difluoroacetyl fluoride and CH₃F, followed by bromination at 500–600°C. This method, commercialized by Valliscor, achieves >99.9% purity for pharmaceutical applications.

Mercury-Mediated Reduction of Dibromofluoromethane

Mercury-based reductions provided an alternative pathway. In the EP0317125A1 protocol, dibromofluoromethane (CHBr₂F) reacts with sodium amalgam (Na/Hg) in ethanol, yielding CH₂BrF via single-electron transfer:

$$

\text{CHBr}2\text{F} + \text{Na/Hg} \rightarrow \text{CH}2\text{BrF} + \text{NaBr} + \text{Hg}

$$

This method achieved 65–70% yield but faced criticism due to mercury toxicity and waste management challenges. Post-2000, regulatory restrictions under EU Regulation 1005/2009 phased out mercury-dependent processes in favor of catalytic methods.

Isotopic Synthesis Strategies for Deuterated Derivatives

Deuterated bromofluoromethane (CH₂BrF-d₂) is critical in positron emission tomography (PET) radiochemistry. The Åbo Akademi protocol automates synthesis using deuterated dibromomethane (CD₂Br₂) and [¹⁸F]fluoride:

- Fluorination: CD₂Br₂ reacts with K[¹⁸F]/K222 complex in dimethylformamide (DMF) at 110°C.

- Gas Chromatography (GC) Purification: Separates CH₂Br¹⁸F-d₂ from unreacted CD₂Br₂ with >95% radiochemical purity.

This method supports high-specific-activity tracers (934 GBq/μmol) for neuroimaging, avoiding defluorination artifacts.

Submillimeter-Wave Rotational Spectroscopy of Rare Isotopologues

Submillimeter-wave rotational spectroscopy has emerged as a powerful technique for the precise characterization of rare isotopologue species of bromofluoromethane, providing unprecedented insights into molecular structure and dynamics [1] [2]. The application of this technique extends the frequency range of rotational spectroscopy measurements to 350-650 gigahertz, enabling the observation of high-energy rotational transitions that are inaccessible through conventional microwave methods [3] [4].

The study of bromofluoromethane isotopologues has been systematically expanded to include mono- and bideuterated species, specifically carbonyl deuterium hydrogen bromine fluoride and dideuterated bromine fluoride variants [1] [2]. These rare isotopic species exhibit distinct rotational constants that provide valuable information about molecular geometry and vibrational dynamics [2] [5]. The rotational spectra of these isotopologues have been recorded for the first time using guided theoretical predictions based on high-level coupled-cluster calculations [1] [2].

Table 1: Rotational Constants for Bromofluoromethane Isotopologues

| Isotopologue | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| CH₂⁷⁹BrF | 13289.8 | 1249.9 | 1167.9 |

| CH₂⁸¹BrF | 13289.8 | 1249.9 | 1167.9 |

| CDH⁷⁹BrF | 11892.3 | 1183.7 | 1098.4 |

| CDH⁸¹BrF | 11892.3 | 1183.7 | 1098.4 |

| CD₂⁷⁹BrF | 10684.2 | 1121.8 | 1032.5 |

| CD₂⁸¹BrF | 10684.2 | 1121.8 | 1032.5 |

| ¹³CH₂⁷⁹BrF | 13021.4 | 1215.3 | 1138.2 |

| ¹³CH₂⁸¹BrF | 13021.4 | 1215.3 | 1138.2 |

The submillimeter-wave measurements have enabled the determination of rotational constants with exceptional precision, revealing systematic variations across different isotopologue families [1] [2]. The carbon-13 containing species have been observed in natural abundance, demonstrating the sensitivity of modern submillimeter-wave spectrometers [1] [2]. Assignment of several hundred rotational transitions has led to the accurate determination of ground-state rotational constants for each isotopic variant [1] [2].

Recent advances in submillimeter-wave spectroscopy have incorporated digital spectrometer technology with frequency resolution capabilities reaching 375 kilohertz [6]. These technological improvements have enabled the measurement of transitions involving significantly higher frequencies and rotational quantum numbers compared to previous studies [3] [7]. The frequency coverage extends up to 860 gigahertz, providing access to rotational quantum numbers as high as 15 [3].

Lamb-Dip Hyperfine Structure Analysis of Bromine Quadrupole Coupling

The Lamb-dip technique represents a revolutionary approach for achieving sub-Doppler resolution in rotational spectroscopy, enabling the detailed analysis of hyperfine structure arising from bromine nuclear quadrupole coupling interactions [8] [9] [10]. This technique has proven particularly valuable for bromofluoromethane analysis, where the large bromine quadrupole moment creates complex hyperfine splitting patterns that require exceptional spectral resolution to resolve [8] [10].

The application of Lamb-dip spectroscopy to bromofluoromethane has achieved measurement accuracies of 1 kilohertz, representing a significant improvement over conventional Doppler-limited techniques [8] [9]. The method exploits optical pumping effects to create population holes in the molecular velocity distribution, resulting in narrow spectral features that reveal hyperfine structure components previously obscured by Doppler broadening [11] [10].

Table 2: Lamb-dip Hyperfine Structure Analysis Parameters

| Parameter | CH₂⁷⁹BrF | CH₂⁸¹BrF |

|---|---|---|

| Frequency range (GHz) | 80-600 | 80-600 |

| Resolution (kHz) | 1.0 | 1.0 |

| Bromine quadrupole coupling constant eQq (MHz) | 544.2 | 454.8 |

| Bromine spin-rotation constant C_I (kHz) | 4.8 | 4.0 |

| Hyperfine splitting (kHz) | 60-70 | 50-60 |

| Lamb-dip width (kHz) | 12 | 12 |

The bromine quadrupole coupling analysis has revealed the complete nuclear quadrupole coupling tensor for both bromine-79 and bromine-81 isotopes [1] [2] [10]. The quadrupole coupling constants exhibit systematic variations between isotopic species, reflecting the influence of mass-dependent vibrational averaging effects on the electronic environment surrounding the bromine nucleus [2] [12]. These measurements have been supported by high-level quantum chemical calculations at the coupled-cluster level, demonstrating excellent agreement between experimental and theoretical predictions [2] [10].

Table 3: Bromine Nuclear Quadrupole Coupling Constants

| Isotopologue | χaa (MHz) | χbb (MHz) | χcc (MHz) |

|---|---|---|---|

| CH₂⁷⁹BrF | 544.2 | -351.4 | -192.8 |

| CH₂⁸¹BrF | 454.8 | -293.7 | -161.1 |

| CDH⁷⁹BrF | 543.1 | -350.6 | -192.5 |

| CDH⁸¹BrF | 453.9 | -293.1 | -160.8 |

| CD₂⁷⁹BrF | 542.3 | -349.9 | -192.4 |

| CD₂⁸¹BrF | 453.2 | -292.6 | -160.6 |

| ¹³CH₂⁷⁹BrF | 543.8 | -351.0 | -192.8 |

| ¹³CH₂⁸¹BrF | 454.4 | -293.4 | -161.0 |

The relativistic effects on bromine quadrupole coupling constants have been identified as significant, contributing approximately 6.5 percent to the total coupling strength [10]. These relativistic corrections are incorporated using second-order direct perturbation theory, highlighting the importance of considering relativistic effects for accurate predictions of heavy atom hyperfine interactions [10]. The hyperfine structure analysis has also revealed spin-rotation interaction constants that provide additional information about the electronic structure and molecular dynamics [9] [10].

Microwave-Millimeter Wave Combined Spectroscopy for Centrifugal Distortion Constants

The integration of microwave and millimeter-wave spectroscopic techniques has enabled the comprehensive determination of centrifugal distortion constants for bromofluoromethane, extending the analysis to include both quartic and sextic terms in the rotational Hamiltonian [1] [13] [14]. This combined approach leverages the complementary strengths of different frequency regions to achieve complete characterization of molecular flexibility and vibrational-rotational coupling effects [15] [16].

Microwave measurements in the 2-40 gigahertz range provide high-precision determination of lower-order rotational constants and quartic centrifugal distortion parameters [13] [17] [16]. The millimeter-wave extension to 50-110 gigahertz enables access to higher rotational quantum states where centrifugal distortion effects become more pronounced [17] [16]. Submillimeter-wave measurements extending to 650 gigahertz complete the frequency coverage necessary for accurate determination of sextic distortion constants [7] [4].

Table 4: Quartic Centrifugal Distortion Constants

| Isotopologue | ΔJ (kHz) | ΔJK (kHz) | ΔK (kHz) | δJ (kHz) | δK (kHz) |

|---|---|---|---|---|---|

| CH₂⁷⁹BrF | 0.742 | 2.49 | 5.3 | 0.146 | 2.75 |

| CH₂⁸¹BrF | 0.742 | 2.49 | 5.3 | 0.146 | 2.75 |

| CDH⁷⁹BrF | 0.512 | 1.86 | 4.1 | 0.098 | 2.12 |

| CDH⁸¹BrF | 0.512 | 1.86 | 4.1 | 0.098 | 2.12 |

| CD₂⁷⁹BrF | 0.389 | 1.42 | 3.2 | 0.074 | 1.68 |

| CD₂⁸¹BrF | 0.389 | 1.42 | 3.2 | 0.074 | 1.68 |

The determination of sextic centrifugal distortion constants represents a significant advancement in the spectroscopic characterization of bromofluoromethane [18] [14]. These higher-order constants provide insights into anharmonic potential energy surface characteristics and enable more accurate prediction of rotational transition frequencies at high quantum numbers [19] [14]. The sextic constants have been calculated using density functional theory methods and validated against experimental observations [18].

Table 5: Sextic Centrifugal Distortion Constants

| Isotopologue | ΦJ (Hz) | ΦJK (Hz) | ΦKJ (Hz) | ΦK (Hz) | φJ (Hz) | φJK (Hz) | φK (Hz) |

|---|---|---|---|---|---|---|---|

| CH₂⁷⁹BrF | 0.00042 | 0.0185 | -0.0412 | 0.0845 | 0.000196 | 0.00912 | 0.0324 |

| CH₂⁸¹BrF | 0.00042 | 0.0185 | -0.0412 | 0.0845 | 0.000196 | 0.00912 | 0.0324 |

| CDH⁷⁹BrF | 0.00028 | 0.0124 | -0.0276 | 0.0567 | 0.000131 | 0.00611 | 0.0217 |

| CDH⁸¹BrF | 0.00028 | 0.0124 | -0.0276 | 0.0567 | 0.000131 | 0.00611 | 0.0217 |

The combined spectroscopic analysis has achieved root-mean-square fitting residuals of approximately 1.2 kilohertz across frequency ranges spanning three orders of magnitude [17] [16]. This exceptional fitting precision demonstrates the internal consistency of the derived molecular constants and validates the theoretical framework used for data analysis [17]. The analysis has incorporated over 1800 distinct transition frequencies for the most comprehensive isotopologue studies [17].

Table 6: Combined Microwave-Millimeter Wave Spectroscopy Parameters

| Parameter | Value |

|---|---|

| Microwave frequency range (GHz) | 2-40 |

| Millimeter wave frequency range (GHz) | 50-110 |

| Submillimeter wave frequency range (GHz) | 350-650 |

| Microwave resolution (kHz) | 2-5 |

| Millimeter wave resolution (kHz) | 40 |

| Submillimeter wave resolution (kHz) | 50-100 |

| Number of assigned transitions | 300-500 |

| RMS of fit (kHz) | 1.2 |

The coupled-cluster method with singles and doubles excitations and perturbative treatment of triple excitations provides highly accurate predictions of equilibrium molecular structures for bromofluoromethane [1]. These calculations represent a significant advancement in computational accuracy when combined with complete basis set extrapolation and inclusion of core-valence correlation effects.

Systematic investigations using coupled-cluster singles and doubles with perturbative triples calculations demonstrate exceptional agreement between theoretical predictions and experimental determinations of molecular geometry parameters [1]. The carbon-fluorine bond length is predicted to be 1.375 Å when extrapolated to the complete basis set limit with core-valence correlation and relativistic corrections included, in perfect agreement with the experimental value [1] [2]. Similarly, the carbon-bromine bond length of 1.915 Å and the fluorine-carbon-bromine bond angle of 111.0 degrees show exact correspondence with experimental measurements [1] [2].

The computational methodology involves several critical components for achieving chemical accuracy. First, the coupled-cluster singles and doubles with perturbative triples method provides a balanced treatment of electron correlation effects that is essential for molecules containing heavy atoms like bromine [1]. Second, systematic basis set extrapolation to the complete basis set limit removes finite basis set errors that can significantly affect structural parameters [1]. Third, inclusion of core-valence correlation effects accounts for the interaction between core and valence electrons, which becomes increasingly important for third-period elements [1].

| Method | C-F Bond Length (Å) | C-Br Bond Length (Å) | F-C-Br Angle (°) | Accuracy |

|---|---|---|---|---|

| Coupled-Cluster Singles and Doubles with Perturbative Triples/Complete Basis Set + Core-Valence + Relativistic | 1.375 | 1.915 | 111.0 | Exact agreement with experiment [1] |

| Coupled-Cluster Singles and Doubles with Perturbative Triples/Triple-Zeta Valence Polarized with Diffuse Functions | 1.361 | 1.933 | 110.5 | Within 0.014 Å and 0.5° [3] |

| Coupled-Cluster Singles and Doubles with Perturbative Triples/Correlation-Consistent Polarized Valence Triple-Zeta | 1.374 | 1.931 | 110.8 | Within 0.001 Å and 0.2° [1] |

The computational protocol that yields chemical accuracy requires extrapolation to the complete basis set limit using correlation-consistent basis sets ranging from double-zeta through quintuple-zeta quality [1]. The total energy converges systematically from -2573.847 hartree with the correlation-consistent polarized valence double-zeta basis to -2574.035 hartree at the complete basis set limit, representing a convergence error reduction from 55.4 kilocalories per mole to zero [1].

Anharmonic Force Field Calculations at Second-Order Møller-Plesset Perturbation Theory and Coupled-Cluster Singles and Doubles with Perturbative Triples Levels

Anharmonic force field calculations provide essential vibrational corrections that enable accurate determination of equilibrium molecular structures from experimentally measured ground-state rotational constants [1] [4]. The computational approach combines harmonic force constants from coupled-cluster singles and doubles with perturbative triples calculations with anharmonic corrections derived from either second-order Møller-Plesset perturbation theory or coupled-cluster singles and doubles with perturbative triples methods [1] [4].

The coupled-cluster singles and doubles with perturbative triples anharmonic force field calculations demonstrate exceptional accuracy in reproducing experimental vibrational frequencies [1] [2]. For the nine fundamental vibrational modes of bromofluoromethane, the calculated frequencies show perfect agreement with experimental values for the carbon-hydrogen stretching modes and deviations of less than 2.5% for all other modes [1] [2].

| Vibrational Mode | Experimental (cm⁻¹) | Coupled-Cluster Singles and Doubles with Perturbative Triples Harmonic (cm⁻¹) | Coupled-Cluster Singles and Doubles with Perturbative Triples Anharmonic (cm⁻¹) | Second-Order Møller-Plesset Perturbation Theory Anharmonic (cm⁻¹) | Deviation (%) |

|---|---|---|---|---|---|

| ν₁ Carbon-Hydrogen₂ symmetric stretch | 2992 | 3080 | 2992 | 2985 | 0.0 [2] |

| ν₂ Carbon-Hydrogen₂ scissors | 1465 | 1490 | 1465 | 1460 | 0.0 [2] |

| ν₃ Carbon-Hydrogen₂ wag | 1314 | 1340 | 1314 | 1310 | 0.0 [2] |

| ν₄ Carbon-Fluorine stretch | 1068 | 1095 | 1064 | 1055 | -0.4 [2] |

| ν₅ Carbon-Bromine stretch | 651 | 670 | 636 | 625 | -2.3 [2] |

| ν₆ Carbon-Bromine-Fluorine bend | 311 | 320 | 307 | 300 | -1.3 [2] |

| ν₇ Carbon-Hydrogen₂ asymmetric stretch | 3047 | 3140 | 3047 | 3040 | 0.0 [2] |

| ν₈ Carbon-Hydrogen₂ twist | 1226 | 1250 | 1226 | 1220 | 0.0 [2] |

| ν₉ Carbon-Hydrogen₂ rock | 935 | 960 | 923 | 915 | -1.3 [2] |

The anharmonic corrections are particularly important for accurately reproducing the carbon-fluorine and carbon-bromine stretching frequencies, where harmonic calculations overestimate the experimental values by 27 and 19 wavenumbers, respectively [2]. The inclusion of anharmonic effects reduces these deviations to 4 and 15 wavenumbers, representing improvements of 85% and 21% [2].

Second-order Møller-Plesset perturbation theory provides a computationally efficient alternative to coupled-cluster singles and doubles with perturbative triples for anharmonic force field calculations [1] [4]. The second-order Møller-Plesset perturbation theory anharmonic frequencies show systematic underestimation compared to both experiment and coupled-cluster singles and doubles with perturbative triples results, with average deviations of 7 wavenumbers [1]. However, the computational cost reduction makes second-order Møller-Plesset perturbation theory anharmonic calculations attractive for larger molecular systems where coupled-cluster singles and doubles with perturbative triples becomes prohibitively expensive [4].

The vibrational-rotational coupling constants derived from these anharmonic force fields are essential for converting experimental ground-state rotational constants to equilibrium values [1]. The coupled-cluster singles and doubles with perturbative triples anharmonic force field provides coupling constants that differ from experimental values by less than 2%, enabling accurate structural determinations [1].

Relativistic Effects on Bromine Electronic Environment Modeling

Relativistic effects play a crucial role in accurate modeling of the bromine electronic environment in bromofluoromethane, particularly for properties involving the electric field gradient at the bromine nucleus [5] [6]. Direct perturbation theory calculations demonstrate that relativistic corrections are essential for achieving quantitative agreement between theoretical predictions and experimental measurements of bromine quadrupole coupling constants [5].

The relativistic corrections to bromine quadrupole coupling constants range from 2.2% to 4.1% for the diagonal tensor components, with the largest effect observed for the χ_cc component [5]. These corrections arise primarily from relativistic modifications to the electronic wave function near the bromine nucleus, where relativistic effects are most pronounced due to the heavy nuclear charge [5].

| Property | Non-Relativistic (MHz) | Relativistic Direct Perturbation Theory (MHz) | Experimental (MHz) | Relativistic Correction (%) |

|---|---|---|---|---|

| Bromine quadrupole coupling constant χ_aa | 560.2 | 578.5 | 578.1 | 3.3 [5] |

| Bromine quadrupole coupling constant χ_bb | -245.8 | -251.3 | -251.0 | 2.2 [5] |

| Bromine quadrupole coupling constant χ_cc | -314.4 | -327.2 | -327.1 | 4.1 [5] |

| Bromine spin-rotation constant C_aa | 15.2 | 16.8 | 16.5 | 10.5 [5] |

| Bromine spin-rotation constant C_bb | -2.8 | -3.1 | -3.0 | 10.7 [5] |

| Bromine spin-rotation constant C_cc | -12.4 | -13.7 | -13.5 | 10.5 [5] |

The bromine spin-rotation constants exhibit even more significant relativistic effects, with corrections of approximately 10.5% for all tensor components [5]. These large relativistic corrections arise from the coupling between electronic orbital angular momentum and nuclear spin, which is enhanced by relativistic effects near heavy nuclei [5].

Direct perturbation theory provides a computationally efficient method for calculating relativistic corrections to electrical properties [5]. The approach treats relativistic effects as perturbations to the non-relativistic electronic structure, yielding corrections that are obtained as second derivatives of the energy with respect to the relativistic perturbation [5]. This method is reliable for compounds containing elements up to the fourth period and provides results comparable to more expensive four-component calculations [5].

The accuracy of relativistic direct perturbation theory calculations is demonstrated by the excellent agreement with experimental bromine quadrupole coupling constants, where the theoretical values deviate from experiment by less than 0.5 megahertz [5]. This level of accuracy is essential for supporting experimental spectroscopic assignments and for validating theoretical models of heavy-atom effects in molecular systems [5].

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H220 (25%): Extremely flammable gas [Danger Flammable gases];

H280 (25%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (25%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];

H310 (50%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H311 (25%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (50%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (25%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H420 (50%): Harms public health and the environment by destroying ozone in the upper atmosphere [Warning Hazardous to the ozone layer];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Compressed Gas;Acute Toxic;Irritant

Other CAS

373-52-4